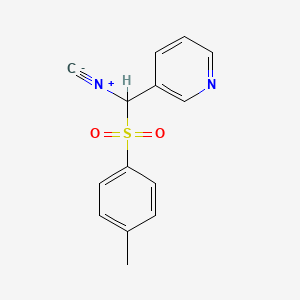

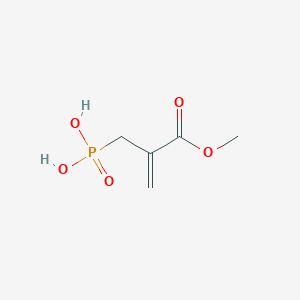

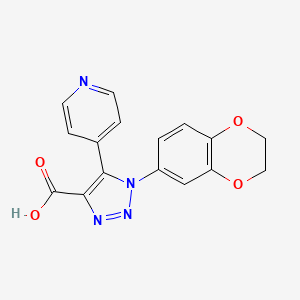

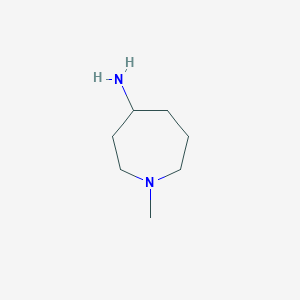

![molecular formula C10H9ClN2O2 B1422144 Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 636574-35-1](/img/structure/B1422144.png)

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate

説明

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . A series of derivatives of the potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor diflapolin was designed, synthesized, and characterized. These novel compounds, which contain a benzimidazole subunit were evaluated for their inhibitory activity against sEH and FLAP .

Molecular Structure Analysis

The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K. The crystal of 2-methylimidazole is in orthorhombic crystal system with space group P 2 1 2 1 2 (Z = 4), lattice parameters: a = 5.9957 (12) Å, b = 8.1574 (16) Å and c = 9.7010 (19) Å, V = 474.47 (16) Å .

Chemical Reactions Analysis

A two-step, one-pot sequence for the synthesis of 3-substituted derivatives 36 from 2-chloropyridines and 2H-azirines (Scheme 12) is reported by Vuillermet et al. The proposed mechanism involves the formation of an electrophilic 1-trifloyl-aziridin-2-yl triflate species by the reaction of 2H-azirines with triflic anhydride .

Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

科学的研究の応用

Structural Analysis and Synthesis : The crystal and molecular structures of related compounds have been studied for better understanding of their properties. For instance, a study on Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into its structure, which was obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Drug Development : Research in drug development involves the synthesis of novel compounds with potential medicinal applications. For example, the synthesis of novel benzimidazole-pyrazoline hybrid molecules and their evaluation as anti-diabetic agents has been explored, demonstrating the relevance of similar compounds in medicinal chemistry (Ibraheem et al., 2020).

Corrosion Inhibition : Studies have explored the use of benzimidazole derivatives as corrosion inhibitors. For instance, their effectiveness in preventing corrosion of N80 steel in hydrochloric acid was investigated, demonstrating the compound's utility in industrial applications (Yadav et al., 2016).

Antimicrobial and Antitumor Activities : Research has been conducted on the antimicrobial and antitumor potential of various benzimidazole derivatives. For instance, the synthesis and evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters as anti-breast cancer agents highlights the pharmaceutical significance of these compounds (Karthikeyan et al., 2017).

Supramolecular Chemistry : The field of supramolecular chemistry also utilizes similar compounds. For instance, the synthesis and characterization of supramolecules constructed from imidazole dicarboxylates have been studied, which could have implications in material science and nanotechnology (Yang et al., 2011).

Safety And Hazards

将来の方向性

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

特性

IUPAC Name |

methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXBOPGNCMMISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682157 | |

| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | |

CAS RN |

636574-35-1 | |

| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

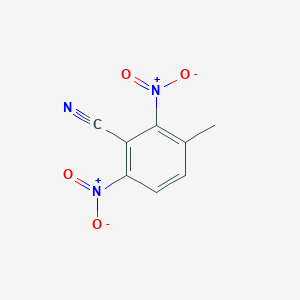

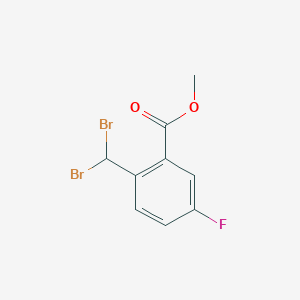

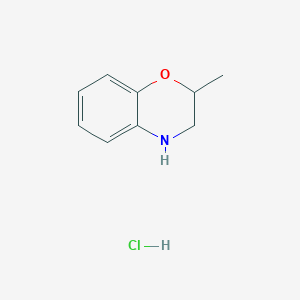

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)